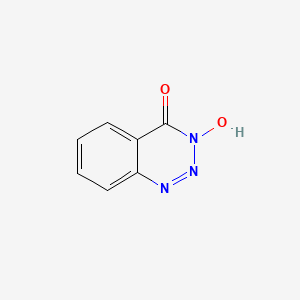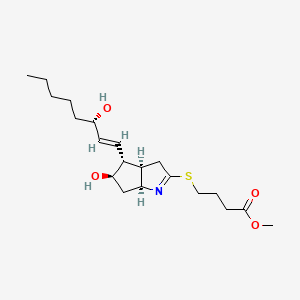
Kendomycin
Descripción general
Descripción
Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .
Synthesis Analysis
Kendomycin has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of kendomycin was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of kendomycin is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .Molecular Structure Analysis
Kendomycin has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new kendomycin derivative, kendomycin E, was elucidated using NMR spectroscopy .Chemical Reactions Analysis
The synthesis of kendomycin involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .Physical And Chemical Properties Analysis
Kendomycin has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .Aplicaciones Científicas De Investigación
Antibacterial Activity
Kendomycin is a novel polyketide that exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It has a unique quinone methide ansa structure and various biological properties .
Bacteriostatic Effect
The antibacterial activity of Kendomycin is bacteriostatic rather than bactericidal . It inhibits the growth of the MRSA strain COL at a low concentration .
Impact on Central Metabolic Pathways
Proteomic analysis and gene transcription profiling of Kendomycin-treated cells indicate that this compound affects the regulation of numerous proteins and genes involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and gluconeogenesis .
Influence on Cell Wall Biosynthesis and Cell Division
Kendomycin affects cell wall biosynthesis and cell division . Electron microscopy revealed that Kendomycin strongly affected septum formation during cell division .
Effect on Capsule Production
Kendomycin also impacts capsule production . This could potentially affect the virulence of certain bacteria.
Role in Cellular Stress Response
Kendomycin plays a role in the cellular stress response . It affects the regulation of proteins involved in this process, such as ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE .
Impact on Oxidative Stress
Kendomycin affects the regulation of proteins involved in oxidative stress, such as AhpC and KatA . This could potentially influence the survival of bacteria under stressful conditions.
Potential Applications in Cancer Research
Kendomycin B–D, produced by Verrucosispora sp. SCSIO 07399, possess moderate tumor cytotoxicity . This suggests potential applications of Kendomycin in cancer research.
Mecanismo De Acción
Kendomycin is a novel polyketide with a unique quinone methide ansa structure and various biological properties . It exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Despite its potential in several therapeutic areas, the mechanism of action of Kendomycin is complex and multifaceted.
Target of Action
Kendomycin primarily targets the bacterial ribosome, specifically the 50S subunit . It inhibits protein synthesis by disrupting the elongation phase of translation . Kendomycin also affects the regulation of numerous proteins and genes involved in central metabolic pathways .
Mode of Action
Kendomycin interacts with its targets in a way that inhibits their function. It binds to the bacterial ribosome and disrupts the elongation phase of translation, leading to the inhibition of bacterial growth . Kendomycin also induces cellular responses indicative of cation stress, comparable to the effects of established iron chelators .
Biochemical Pathways
Kendomycin affects several central metabolic pathways. Proteomic analysis and gene transcription profiling of kendomycin-treated cells indicate that this compound affects the regulation of proteins and genes involved in the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB), cell wall biosynthesis and cell division (FtsA, FtsZ, and MurAA), capsule production (Cap5A and Cap5C), bacterial programmed cell death (LrgA and CidA), the cellular stress response (ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (AhpC and KatA) .
Result of Action
Kendomycin’s action results in a range of molecular and cellular effects. Electron microscopy reveals that kendomycin strongly affects septum formation during cell division . Most kendomycin-treated cells display incomplete septa with abnormal morphology . Kendomycin might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .
Action Environment
It is known that the addition of excess iron and copper attenuates kendomycin cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that environmental factors such as the presence of certain ions can influence the compound’s action.
Safety and Hazards
Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .
Direcciones Futuras
New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of kendomycin .
Propiedades
IUPAC Name |
(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043890 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kendomycin | |
CAS RN |
183202-73-5 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



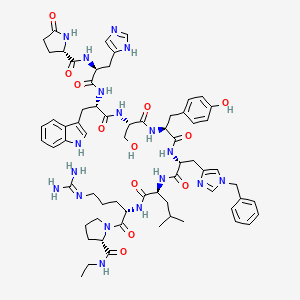
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B1673309.png)


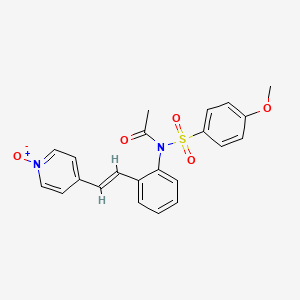
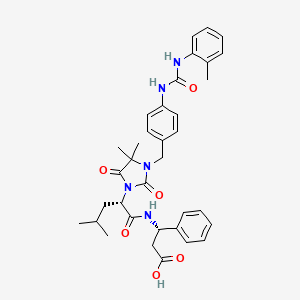
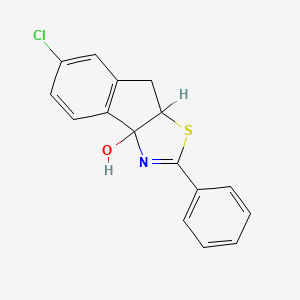
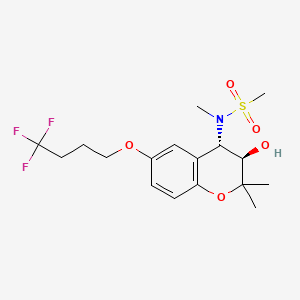
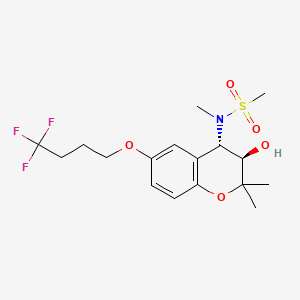
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)


